9-methyl-3-(4-methylphenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one
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Overview
Description
9-methyl-3-(4-methylphenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound belonging to the class of furochromenones. This compound is characterized by its unique structure, which includes a furo[3,2-g]chromen-7-one core with methyl, methylphenyl, and propyl substituents. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-3-(4-methylphenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
9-methyl-3-(4-methylphenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can modify the furochromenone core.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings using reagents such as halogens or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), alkyl halides (R-X)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.
Scientific Research Applications
9-methyl-3-(4-methylphenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research into its pharmacological effects could lead to new therapeutic agents.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-methyl-3-(4-methylphenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methoxyphenyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one
- 9-(4-methylphenyl)-2,3-dihydrocyclopenta©furo(3,2-g)chromen-4(1H)-one
Uniqueness
Compared to similar compounds, 9-methyl-3-(4-methylphenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one stands out due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the propyl group, in particular, may confer unique properties that differentiate it from other furochromenones.
Properties
Molecular Formula |
C22H20O3 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
9-methyl-3-(4-methylphenyl)-5-propylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C22H20O3/c1-4-5-16-10-20(23)25-22-14(3)21-18(11-17(16)22)19(12-24-21)15-8-6-13(2)7-9-15/h6-12H,4-5H2,1-3H3 |
InChI Key |
KABKMWHTWCGZSN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)C)C |
Origin of Product |
United States |
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